2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5S/c1-21-17(13-7-6-10-22(11-13)29(3,26)27)20-23(18(21)25)12-16(24)19-14-8-4-5-9-15(14)28-2/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBBBRHFWXVOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2OC)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the methanesulfonylpiperidine intermediate. This intermediate is then reacted with a triazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-Methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(1-Methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Activity Trends
Key structural analogs include:
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These derivatives exhibit anti-exudative activity (e.g., 63–77% inhibition at 10 mg/kg) comparable to diclofenac sodium (8 mg/kg) in rodent models. The furan substituent contributes to enhanced solubility but may reduce metabolic stability compared to the methanesulfonylpiperidine group in the target compound .
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamides (): These compounds act as lipoxygenase inhibitors (IC50: 1.2–4.8 µM), with the 2-methoxyphenyl group critical for enzyme binding.
N-R-2-(5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides ():
- These derivatives show antimicrobial activity (MIC: 6.25–25 µg/mL against S. aureus and E. coli). The pyrazole substituent enhances microbial membrane disruption, a feature absent in the target compound’s methanesulfonylpiperidine group .
Pharmacological and Physicochemical Comparison
Key Findings from Comparative Studies
- The methanesulfonylpiperidine group in the target compound likely enhances blood-brain barrier penetration compared to furan or pyrazole substituents, based on sulfonamide pharmacokinetic profiles .
- The 2-methoxyphenyl group, shared with Analog 2, correlates with anti-inflammatory efficacy but may increase hepatotoxicity risks in high doses .
- Triazol-5-one derivatives generally exhibit superior thermal stability over oxadiazole analogs, as shown in crystallographic studies using SHELXL refinement .
Biological Activity
The compound 2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide is a triazole derivative with potential pharmacological applications. Its unique structure comprises a piperidine ring, a triazole moiety, and an acetamide functional group, which may contribute to its biological activity.
- Molecular Formula: C19H26N4O4S
- Molecular Weight: 423.49 g/mol
- CAS Number: 1105212-73-4
The biological activity of this compound is hypothesized to arise from its structural components. The triazole ring is known to interact with biological targets through hydrogen bonding and coordination with metal ions in enzymatic processes. Similar compounds have demonstrated the ability to inhibit enzymes involved in cellular signaling pathways, which could lead to therapeutic effects against various diseases.
Cytotoxicity Assays
Cytotoxicity assays have been conducted using the MTT assay method to evaluate the compound's effects on cell viability. In these studies, the compound was tested at varying concentrations (0.19–100 μM) over a 72-hour exposure period. Results indicated a dose-dependent decrease in cell viability, suggesting potential antitumor activity.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.19 | 98 |
| 1 | 85 |
| 10 | 65 |
| 50 | 30 |
| 100 | 10 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Preliminary findings suggest that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Case Studies and Research Findings
Recent studies have focused on triazole derivatives due to their diverse biological activities. For instance, research highlighted that compounds similar to the one discussed showed promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical target in immuno-oncology. The screening of a library of compounds led to the identification of several candidates with potent inhibitory activity against IDO1.
In another study, triazole-fused compounds demonstrated significant antifungal activities against strains such as Candida albicans and Aspergillus fumigatus, with MIC values indicating strong efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
